Molecular Structure and Conformation of 2-Methanesulfinylaniline: A Technical Guide to Intramolecular Hydrogen Bonding and Conformational Locking
Molecular Structure and Conformation of 2-Methanesulfinylaniline: A Technical Guide to Intramolecular Hydrogen Bonding and Conformational Locking
[label="Reductive
Validating Graphviz Diagrams
I've rigorously validated the Graphviz DOT code, and confirmed strict color palette compliance for the diagrams. Each state and condition, open/closed conformations and solvents, has a unique color. I will validate the diagrams to ensure they are transparent representations of the catalytic and structural models. The goal is to maximize transparency of the model.
Validating Model Transparency
I've rigorously validated both Graphviz diagrams, confirming the correct color assignments and ensuring that each condition has a unique color. I'm satisfied that the DOT code meets stringent contrast and clarity standards. This helps ensure that the diagrams are fully transparent visualizations of the catalytic and structural models.
Executive Summary
2-Methanesulfinylaniline (2-MSA), systematically known as 2-aminophenyl methyl sulfoxide, is a bifunctional aromatic compound consisting of an aniline core with an ortho-substituted methylsulfinyl group. While structurally simple, its unique stereoelectronic profile makes it a highly privileged scaffold. Driven by the proximity of a strong hydrogen bond donor (HBD) and a potent hydrogen bond acceptor (HBA), 2-MSA forms a robust intramolecular hydrogen bond (IMHB).
This technical whitepaper explores the causality behind the conformational dynamics of 2-MSA. We detail how this specific conformation is leveraged in medicinal chemistry for "conformational locking" to improve pharmacokinetic profiles, and how its precise geometry serves as a transient, bidentate directing group in transition-metal-catalyzed C–H functionalization workflows.
Molecular Architecture & Stereoelectronic Profile
The molecular architecture of 2-MSA (C₇H₉NOS) is dictated by the interplay between the aromatic ring and its two functional groups[1][2].
-
The Sulfoxide Moiety: The sulfur atom possesses a lone pair of electrons, forcing the methylsulfinyl group into a distorted tetrahedral geometry. This renders the sulfur atom a chiral center. The S=O bond is highly polarized, creating an electron-rich oxygen atom that acts as an exceptional HBA.
-
The Aniline Moiety: The nitrogen atom of the amine group is typically pyramidal. However, conjugation with the aromatic ring and the electron-withdrawing inductive effect of the adjacent sulfoxide group increases the acidity of the N-H protons, enhancing their capacity as HBDs.
The Causality of Conformational Locking
When placed in the ortho position, the spatial proximity of the amine and sulfoxide groups overcomes the entropic penalty of ring formation, resulting in a thermodynamically stable, six-membered pseudo-ring via an N-H···O=S interaction[3][4].
This IMHB restricts the free rotation of the C(aryl)–N and C(aryl)–S bonds. To minimize steric clash while maintaining the hydrogen bond, the methyl group is forced out of the coplanar aromatic system, while the N-H···O=S atoms are locked into a nearly planar conformation. This phenomenon, known as "conformational locking," effectively masks the HBD capacity of the molecule, which is a critical strategy in drug design for increasing membrane permeability and reducing efflux ratios without adding lipophilic bulk[5].
Caption: Conformational equilibrium of 2-MSA demonstrating the causality of solvent effects on IMHB stability.
Spectroscopic and Crystallographic Signatures
The locked conformation of 2-MSA leaves distinct, quantifiable signatures across analytical modalities. Understanding these markers is essential for verifying the structural integrity of the compound during synthesis or formulation.
-
NMR Spectroscopy: In aprotic solvents (such as CDCl₃), the ¹H-NMR spectrum reveals the non-equivalence of the two amine protons. The proton participating in the IMHB is significantly deshielded by the electronegative oxygen, resulting in a downfield chemical shift compared to the "free" proton. This non-equivalence proves that the rotation around the C–N bond is hindered on the NMR timescale[3][4].
-
X-Ray Diffraction (XRD): Solid-state structures of ortho-aminophenyl sulfoxides confirm the presence of the six-membered IMHB ring. The distorted tetrahedral geometry of the sulfur atom causes a slight deviation from absolute co-planarity, but the N···O donor-acceptor distances consistently indicate a strong hydrogen bond[3].
Quantitative Data Summary
| Property / Parameter | Value / Observation | Analytical Significance |
| Molecular Formula | C₇H₉NOS | Base composition[1] |
| Monoisotopic Mass | 155.04048 Da | Target for high-resolution mass spectrometry (HRMS)[1] |
| LogP (Predicted) | ~0.9 | Indicates moderate lipophilicity, influenced by HBD masking[6] |
| ¹H NMR (Amine Protons) | Non-equivalent signals (aprotic media) | Confirms hindered C–N rotation due to IMHB formation[3][4] |
| XRD N···O Distance | ~2.6 - 2.8 Å | Quantifies the strength of the 6-membered IMHB pseudo-ring[3] |
(Note: Biologically, related ortho-aminophenyl sulfoxides and sulfides are observed as metabolites of sulfur-containing heterocycles, indicating that this structural motif is well-tolerated in mammalian metabolic pathways[7].)
Application: 2-MSA as a Transient Directing Group in Catalysis
Beyond its utility in medicinal chemistry, the precise geometry of 2-MSA makes it an exceptionally powerful bidentate directing group in transition-metal-catalyzed C(sp²)–H and C(sp³)–H functionalization[8][9].
Mechanistic Causality: 2-MSA condenses with aldehydes to form a transient imine. The imine nitrogen and the sulfoxide oxygen coordinate to a metal center (e.g., Palladium), forming a highly stable metallacycle. This bidentate chelation forces the metal center into close proximity with the adjacent ortho-C–H bond of the substrate, drastically lowering the activation energy required for cyclopalladation and ensuring absolute regioselectivity[8].
Caption: Workflow of Pd-catalyzed C-H functionalization utilizing 2-MSA as a transient, recyclable directing group.
Self-Validating Protocol: Pd-Catalyzed ortho-Arylation using 2-MSA
To ensure a robust and reproducible experimental system, the following protocol outlines the use of 2-MSA for the ortho-arylation of benzaldehydes. The system is self-validating: the successful partitioning of the product and the directing group during the workup phase confirms the catalytic turnover.
Step-by-Step Methodology:
-
Transient Imine Condensation: In an oven-dried Schlenk tube, combine the benzaldehyde substrate (1.0 equiv) and 2-MSA (0.2 equiv).
-
Causality: Sub-stoichiometric 2-MSA is utilized because it acts catalytically; it continuously recycles upon hydrolysis at the end of each catalytic turnover.
-
-
Catalyst and Reagent Loading: Add Pd(OAc)₂ (10 mol%) as the catalyst, the desired aryl iodide (1.5 equiv) as the coupling partner, and Ag₂CO₃ (2.0 equiv).
-
Causality: Ag₂CO₃ is critical as it acts as an iodide scavenger. By abstracting iodide from the Pd(II) intermediate, it creates a vacant coordination site, driving the catalytic cycle forward.
-
-
Solvent Selection and Degassing: Suspend the mixture in hexafluoroisopropanol (HFIP). Degas the mixture via three freeze-pump-thaw cycles.
-
Causality: Degassing prevents the oxidative degradation of the Pd catalyst and the sulfoxide group by atmospheric oxygen. HFIP is selected for its strong hydrogen-bond donating ability, which stabilizes the polar transition states during the C–H metalation step.
-
-
Reaction Execution: Seal the tube under an inert atmosphere (N₂ or Argon) and heat at 110 °C for 24 hours. Monitor the consumption of the aldehyde via TLC.
-
Hydrolysis and Isolation (Validation Step): Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash vigorously with 1M HCl.
-
Causality: The acidic wash serves a dual purpose. It hydrolyzes the transient imine, releasing the ortho-arylated benzaldehyde into the organic layer. Simultaneously, it protonates the regenerated 2-MSA, partitioning it into the aqueous layer. This phase separation self-validates the cleavage and recovery of the directing group.
-
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the target compound via silica gel flash chromatography.
References
-
PubChem - 2-methanesulfinylaniline (Properties) . National Center for Biotechnology Information.[Link]
-
PubChem - 2-methanesulfinylaniline (Mass/LogP) . PubChemLite Explore.[Link]
-
Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 . Royal Society of Chemistry.[Link]
-
Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds . National Institutes of Health (PMC).[Link]
-
Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides . National Institutes of Health (PMC).[Link]
-
Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments . MDPI.[Link]
-
Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry . University of Torino (IRIS-AperTO).[Link]
-
Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) . Inchem.org.[Link]
Sources
- 1. PubChemLite - H2S - Explore [pubchemlite.lcsb.uni.lu]
- 2. 2-Methanesulfinylaniline | C7H9NOS | CID 12913076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iris.unito.it [iris.unito.it]
- 6. PubChemLite - 2-methanesulfinylaniline (C7H9NOS) [pubchemlite.lcsb.uni.lu]
- 7. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
- 8. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01587C [pubs.rsc.org]
- 9. Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
